4-(2-{2-[(1-Methylcyclopentyl)amino]-1,3-thiazol-4-yl}acetyl)morpholine-3-carbonitrile
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Overview
Description
4-(2-{2-[(1-Methylcyclopentyl)amino]-1,3-thiazol-4-yl}acetyl)morpholine-3-carbonitrile is a complex organic compound that features a thiazole ring, a morpholine ring, and a nitrile group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{2-[(1-Methylcyclopentyl)amino]-1,3-thiazol-4-yl}acetyl)morpholine-3-carbonitrile typically involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. The morpholine ring is then introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(2-{2-[(1-Methylcyclopentyl)amino]-1,3-thiazol-4-yl}acetyl)morpholine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the morpholine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
4-(2-{2-[(1-Methylcyclopentyl)amino]-1,3-thiazol-4-yl}acetyl)morpholine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
Industry: Used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 4-(2-{2-[(1-Methylcyclopentyl)amino]-1,3-thiazol-4-yl}acetyl)morpholine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating their functions. The nitrile group can also participate in binding interactions with proteins, affecting their activity. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like 2-aminothiazole and 4-methylthiazole share the thiazole ring structure.
Morpholine Derivatives: Compounds such as morpholine-4-carboxamide and morpholine-4-sulfonamide share the morpholine ring structure.
Nitrile Compounds: Compounds like acetonitrile and benzonitrile share the nitrile group.
Uniqueness
4-(2-{2-[(1-Methylcyclopentyl)amino]-1,3-thiazol-4-yl}acetyl)morpholine-3-carbonitrile is unique due to its combination of a thiazole ring, a morpholine ring, and a nitrile group.
Properties
IUPAC Name |
4-[2-[2-[(1-methylcyclopentyl)amino]-1,3-thiazol-4-yl]acetyl]morpholine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2S/c1-16(4-2-3-5-16)19-15-18-12(11-23-15)8-14(21)20-6-7-22-10-13(20)9-17/h11,13H,2-8,10H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQWJQARMXWFSAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1)NC2=NC(=CS2)CC(=O)N3CCOCC3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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